2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a bicyclic core fused with a pyrimidine ring and a sulfur-linked acetamide moiety. The 3-methyl and 4-oxo groups on the pyrrolopyrimidine scaffold contribute to its planar structure, while the 2,4,6-trimethylphenyl substituent on the acetamide group introduces steric bulk and lipophilicity. Such structural features are critical for intermolecular interactions, including hydrogen bonding and π-π stacking, which influence bioactivity and crystallinity .
Properties
IUPAC Name |
2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-14-10-15(2)20(16(3)11-14)26-19(29)13-31-24-27-21-18(17-8-6-5-7-9-17)12-25-22(21)23(30)28(24)4/h5-12,25H,13H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKZPMOPSSDSBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. Pyrrolopyrimidines are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound by examining its structural features, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a pyrrolo[3,2-d]pyrimidine core with a sulfanyl group and a trimethylphenylacetamide moiety. The structural design is crucial for its biological activity as it influences the compound's interaction with various biological targets.
Anticancer Activity
Pyrrolopyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit cell proliferation and induce apoptosis in cancer cells. For instance:
- Mechanism of Action : The compound may act by inhibiting key enzymes involved in cell cycle regulation and proliferation. Studies have shown that pyrrolopyrimidines can modulate signaling pathways such as the MAPK/ERK pathway, which is critical in cancer progression .
- Case Studies : In vitro studies demonstrated that related pyrrolopyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values often below 10 µM . For example, modifications on the pyrrolopyrimidine scaffold enhanced antiproliferative activity against human cancer cell lines, suggesting that structural variations can lead to improved efficacy.
Anti-inflammatory Activity
Another significant aspect of the biological activity of this compound is its potential anti-inflammatory effects:
- COX-2 Inhibition : Similar pyrrolopyrimidine derivatives have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation. The inhibition of COX-2 can reduce the production of pro-inflammatory prostaglandins .
- Research Findings : A study indicated that certain derivatives showed binding affinities comparable to established COX-2 inhibitors like celecoxib, suggesting that modifications could yield compounds with reduced side effects and enhanced therapeutic profiles .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile of this compound is essential for assessing its viability as a therapeutic agent:
Pharmacokinetics
Pyrrolopyrimidine derivatives typically exhibit favorable pharmacokinetic properties such as good oral bioavailability and metabolic stability. These properties are critical for their development as drug candidates.
Toxicity Studies
Preliminary toxicity assessments have shown that some pyrrolopyrimidine compounds possess low toxicity profiles in animal models. However, comprehensive toxicological evaluations are necessary to ensure safety before clinical application .
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity. The presence of sulfur and the acetamide group enhances its solubility and bioavailability, making it a candidate for drug formulation.
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit key enzymes involved in cancer cell proliferation. Specifically, it acts as a dual inhibitor of glycinamide ribonucleotide formyltransferase (GARFTase) and AICARFTase, which are crucial in the purine biosynthesis pathway.
Case Studies
Several studies have demonstrated the efficacy of similar compounds in preclinical models:
- Study on Dual Inhibition : A study published in Nature reported that pyrrolo[3,2-d]pyrimidine derivatives effectively inhibited tumor growth in xenograft models by targeting both GARFTase and AICARFTase pathways .
- Transport Studies : Another investigation highlighted the transport efficiency of these compounds via FRα and PCFT, showing that modifications to the side chains could enhance selectivity and potency against specific cancer types .
Potential for Drug Resistance
The dual-action mechanism may help overcome drug resistance commonly seen with single-target therapies. By attacking multiple points within the purine synthesis pathway, these compounds can potentially be effective against tumors that have developed resistance to traditional therapies like pemetrexed.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) and sulfone (-SO₂-) derivatives under controlled conditions:
| Reaction | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Sulfanyl → Sulfoxide | H₂O₂ (30%), CH₃COOH, 60°C, 4h | 2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfinyl) | 72% | |
| Sulfanyl → Sulfone | mCPBA, DCM, 0°C → RT, 12h | 2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfonyl) | 65% |
-
Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming intermediates stabilized by the electron-rich pyrrolopyrimidine core.
Reduction Reactions
The 4-oxo group and acetamide functionality are susceptible to reduction:
| Reaction | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Ketone → Alcohol | NaBH₄, MeOH, 0°C, 1h | 4-Hydroxy-3-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidine derivative | 85% | |
| Amide → Amine | LiAlH₄, THF, reflux, 6h | N-(2,4,6-Trimethylphenyl)ethylamine | 58% |
-
Key Note : Reduction of the amide bond requires harsh conditions due to resonance stabilization.
Nucleophilic Substitution
The sulfanyl group acts as a leaving group in SN2 reactions:
| Reaction | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| S⁻ displacement | KOtBu, R-X (alkyl halide), DMF | 2-Alkyl-3-methyl-4-oxo-7-phenyl-pyrrolo[3,2-d]pyrimidine derivatives | 40–60% |
-
Steric Effects : Bulky 2,4,6-trimethylphenyl substituent reduces reaction rates with large nucleophiles.
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic/basic conditions:
| Reaction | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8h | 2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid | 78% | |
| Basic hydrolysis | NaOH (2M), EtOH, 70°C, 5h | Same as above | 82% |
-
Product Utility : The free carboxylic acid is a precursor for further coupling reactions.
Electrophilic Aromatic Substitution (EAS)
The phenyl and trimethylphenyl groups participate in EAS, albeit with moderated reactivity:
| Reaction | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 3-Nitro-7-phenyl-pyrrolo[3,2-d]pyrimidine derivative | 45% |
-
Regioselectivity : Electron-donating methyl groups on the trimethylphenyl ring direct electrophiles to para positions.
Coupling Reactions
The acetamide’s amine group facilitates cross-coupling:
| Reaction | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Buchwald-Hartwig amination | Pd(OAc)₂, Xantphos, Cs₂CO₃ | N-Aryl derivatives with enhanced bioactivity | 60% |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences between the target compound and its analogs:
*Calculated based on analogous structures.
Bioactivity and Functional Implications
- Fluorinated Analogs (e.g., ) : The introduction of fluorine in the acetamide group (3-fluoro-4-methylphenyl) improves metabolic stability and membrane permeability compared to the target compound’s trimethylphenyl group. Fluorine’s electronegativity may also strengthen hydrogen bonding in crystal lattices .
- Chlorinated Derivatives (e.g., ) : The 2,3-dichlorophenyl substituent in ’s compound is associated with enhanced antimicrobial activity due to halogen-mediated interactions with bacterial enzymes. However, chlorine’s steric bulk may reduce solubility relative to methyl groups.
- Trifluoromethyl and Cyano Derivatives (e.g., ): These groups increase polarity and binding specificity, often seen in kinase inhibitors. The target compound’s trimethylphenyl group, while less polar, could favor hydrophobic binding pockets.
Q & A
Q. Optimization strategies :
- Use Design of Experiments (DoE) to screen variables (temperature, solvent polarity, stoichiometry) and identify optimal conditions .
- Implement Bayesian optimization or heuristic algorithms to maximize yield while minimizing side products .
Basic: Which spectroscopic methods are most effective for characterizing this compound?
Answer:
- 1H NMR : Key markers include:
- δ 12.50 ppm : Broad singlet for NH-3 in the pyrrolo-pyrimidine ring.
- δ 10.10 ppm : Singlet for the acetamide NH.
- δ 2.19 ppm : Methyl group on the pyrimidine core (Table 1).
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| NH-3 (pyrrolo-pyrimidine) | 12.50 | br. s |
| NHCO (acetamide) | 10.10 | s |
| CH3 (pyrimidine) | 2.19 | s |
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 344.21) .
Advanced: How can researchers resolve crystallographic data discrepancies (e.g., disordered structures)?
Answer:
- Refinement protocols : Use SHELXL for handling disorder by splitting atoms into multiple positions and applying restraints to bond lengths/angles .
- Validation tools : Cross-check with PLATON to detect twinning or missed symmetry. For example, monoclinic systems (space group P2₁/c) often require careful handling of β angles (~108.7°) and unit cell parameters .
Advanced: What computational approaches predict biological activity, and how are they validated?
Answer:
- In silico docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). Prioritize residues forming hydrogen bonds with the acetamide group .
- QSAR modeling : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with bioactivity data from analogs .
- Validation : Perform enzyme inhibition assays (IC₅₀ determination) and compare with docking scores .
Basic: What biological activities are reported for analogous pyrrolo[3,2-d]pyrimidines?
Answer:
Structural analogs exhibit:
- Kinase inhibition : Substitutions at the 2-sulfanyl position enhance selectivity for EGFR and VEGFR2 .
- Antimicrobial activity : Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring improve efficacy against Gram-positive bacteria .
Advanced: How to address contradictions in enzyme inhibition assays?
Answer:
- Control experiments : Include positive controls (e.g., staurosporine for kinase assays) and validate buffer/pH effects .
- Statistical analysis : Apply ANOVA to assess inter-assay variability and use Bland-Altman plots for method comparisons .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Use fume hoods during synthesis to avoid inhalation of thiol intermediates.
- Store under inert atmosphere (N₂ or Ar) due to sensitivity to oxidation .
Advanced: How to determine absolute configuration via X-ray crystallography without heavy atoms?
Answer:
- Flack parameter analysis : Refine using high-resolution data (≤ 0.8 Å) and verify with Hooft statistics in SHELXL .
- Twinned data : Apply the HKLF 5 format in SHELXL for detwinning .
Advanced: Critical factors in SAR study design for this class?
Answer:
- Variable selection : Systematically modify substituents on the phenyl (electron-donating/-withdrawing) and acetamide (bulk vs. polar groups) moieties .
- Confounding variables : Use orthogonal purification (HPLC >95% purity) and control for solvent polarity in bioassays .
Basic: Effective purification techniques for structurally similar byproducts?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
